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Compound of Interest

Compound Name: Numidargistat dihydrochloride

Cat. No.: B10801017 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the arginase inhibitor INCB01158 (also known as Numidargistat or CB-

1158) with other alternative arginase inhibitors. The information is based on publicly available

preclinical and clinical findings, with a focus on experimental data to support independent

verification.

Mechanism of Action and Clinical Overview of
INCB01158
INCB01158 is an orally available inhibitor of arginase, an enzyme that depletes the amino acid

L-arginine in the tumor microenvironment. By inhibiting arginase, INCB01158 aims to restore L-

arginine levels, thereby promoting the activation and proliferation of anti-tumor T-cells and other

immune cells. This agent has been evaluated in a first-in-human Phase 1/2 clinical trial

(NCT02903914) as a monotherapy and in combination with the anti-PD-1 antibody

pembrolizumab in patients with advanced solid tumors.

Comparative Performance Data
The following tables summarize the key preclinical and clinical data for INCB01158 and a

selection of other arginase inhibitors.

Table 1: In Vitro Potency of Arginase Inhibitors
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Compound
Arginase 1
(ARG1) IC50/Ki

Arginase 2
(ARG2) IC50/Ki

Selectivity Reference

INCB01158 (CB-

1158)
86 nM (IC50) 296 nM (IC50) ARG1-selective [1][2]

OATD-02 20 nM (IC50) 48 nM (IC50)

Dual

ARG1/ARG2

inhibitor

[3]

ABH 0.11 µM (Ki) 0.25 µM (Ki) Non-selective [1][4]

nor-NOHA 500 nM (Ki) 50 nM (Ki) ARG2-selective [1][5]

Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse
Models

Compound Mouse Model Dosing Key Findings Reference

INCB01158 (CB-

1158)
CT26 (colorectal)

100 mg/kg, PO,

BID

Modest single-

agent tumor

growth inhibition.

Synergistic effect

with anti-PD-L1.

[3]

OATD-02 CT26 (colorectal)
100 mg/kg, PO,

BID

Significant

single-agent

tumor growth

inhibition,

superior to CB-

1158.

[3]

Table 3: Clinical Trial Overview and Efficacy of
INCB01158 (NCT02903914)
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Treatment Arm
Patient
Population

N
Overall
Response
Rate (ORR)

Best Overall
Response
(BOR)

INCB01158

Monotherapy

Advanced/Metast

atic Solid Tumors
107 0%

20% Stable

Disease

INCB01158 +

Pembrolizumab

Advanced/Metast

atic Solid Tumors

(Anti-PD-1/PD-

L1 naive)

118 10.2%

1.7% Complete

Response, 8.5%

Partial Response

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring arginase

activity in tissue homogenates or cell lysates.

Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 100 µL of

ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular

debris. Collect the supernatant for the assay.

Reaction Setup: In a 96-well plate, add 1-40 µL of the sample supernatant. Adjust the final

volume to 40 µL with Arginase Assay Buffer. Prepare a positive control using a known

amount of arginase and a blank with assay buffer only.

Substrate Addition: Prepare a reaction mix containing the L-arginine substrate according to

the manufacturer's instructions. Add the reaction mix to each well.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), allowing the

arginase in the sample to convert L-arginine to urea and L-ornithine.

Urea Detection: Add a reagent that reacts with the produced urea to generate a colored

product.
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Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using

a microplate reader. The amount of color is proportional to the arginase activity.

Calculation: Calculate the arginase activity based on a standard curve generated with known

concentrations of urea.

Plasma L-Arginine Quantification (LC-MS/MS)
This method provides accurate and sensitive measurement of L-arginine levels in plasma

samples.

Sample Preparation: To a 96-well microfiltration plate, add plasma samples. For

quantification, add a known concentration of a stable isotope-labeled internal standard (e.g.,

[2H7]-L-arginine).

Protein Precipitation: Precipitate plasma proteins by adding a suitable solvent (e.g.,

methanol).

Filtration: Centrifuge the plate to filter the samples and remove precipitated proteins.

LC-MS/MS Analysis: Inject the filtered samples into a liquid chromatography-tandem mass

spectrometry (LC-MS/MS) system.

Chromatography: Separate L-arginine from other plasma components using a suitable LC

column and mobile phase gradient.

Mass Spectrometry: Use tandem mass spectrometry with multiple reaction monitoring

(MRM) to specifically detect and quantify L-arginine and the internal standard based on

their unique parent and daughter ion masses.

Quantification: Determine the concentration of L-arginine in the samples by comparing the

peak area ratio of the analyte to the internal standard against a standard curve prepared with

known concentrations of L-arginine.

T-Cell Proliferation Assay (In Vitro)
This assay assesses the ability of an arginase inhibitor to rescue T-cell proliferation from

myeloid cell-mediated suppression.
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Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood

using density gradient centrifugation. Further purify T-cells and myeloid cells using magnetic-

activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Co-culture Setup: In a 96-well plate, co-culture purified T-cells with isolated myeloid cells at a

specific ratio (e.g., 2:1).

Treatment: Add the arginase inhibitor (e.g., INCB01158) at various concentrations to the co-

culture wells. Include a vehicle control.

T-Cell Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies

to the culture medium.

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

Proliferation Measurement: Assess T-cell proliferation using one of the following methods:

[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours

of incubation. Harvest the cells and measure the amount of incorporated radioactivity

using a scintillation counter.

CFSE Staining: Label T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to

co-culture. After incubation, analyze the dilution of the CFSE signal in the T-cell population

by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

Visualizations
The following diagrams illustrate key pathways and workflows related to INCB01158.
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Caption: Mechanism of action of INCB01158 in the tumor microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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